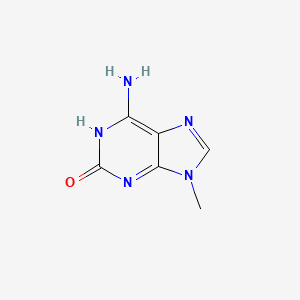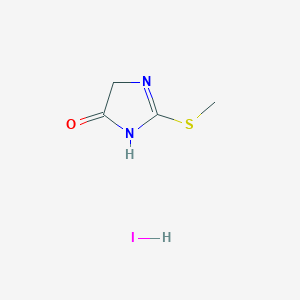
4-Chloro-cyclohexylamine hydrochloride
Overview
Description
4-Chloro-cyclohexylamine hydrochloride is a chemical compound with the molecular formula C6H13Cl2N. It is a white crystalline solid that is soluble in water and commonly used as a reagent in organic synthesis. This compound belongs to the class of aliphatic amines and is known for its versatility in various chemical reactions.
Mechanism of Action
Target of Action
4-Chloro-cyclohexylamine hydrochloride is a chemical compound used as a reagent in organic synthesis This reaction involves the formation of carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Mode of Action
In this reaction, cyclohexylamine acts as a nucleophile, donating electrons to form new bonds
Biochemical Pathways
This reaction is a key step in many synthetic pathways, leading to the formation of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-cyclohexylamine hydrochloride can be synthesized through the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction involves the complete hydrogenation of aniline to produce cyclohexylamine, which is then chlorinated to obtain 4-Chloro-cyclohexylamine .
Industrial Production Methods: In industrial settings, the production of this compound often involves the alkylation of ammonia using cyclohexanol, followed by chlorination. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-cyclohexylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone oxime.
Reduction: It can be reduced to cyclohexylamine under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and metal oxide catalysts are commonly used for the oxidation of this compound.
Reduction: Hydrogen gas and metal catalysts such as palladium or platinum are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone oxime.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexylamine derivatives.
Scientific Research Applications
4-Chloro-cyclohexylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a building block for pharmaceuticals, including mucolytics, analgesics, and bronchodilators.
Industry: It is used in the production of corrosion inhibitors and as a flushing aid in the printing ink industry.
Comparison with Similar Compounds
Cyclohexylamine: An aliphatic amine with similar chemical properties but lacks the chlorine atom.
Aniline: An aromatic amine that serves as a precursor for the synthesis of cyclohexylamine.
Hexahydroaniline: Another name for cyclohexylamine, highlighting its fully hydrogenated structure.
Uniqueness: 4-Chloro-cyclohexylamine hydrochloride is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and provides distinct chemical properties compared to its non-chlorinated analogs .
Properties
IUPAC Name |
4-chlorocyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDAZNVQTYQXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615708 | |
| Record name | 4-Chlorocyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54916-24-4 | |
| Record name | NSC164690 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorocyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















